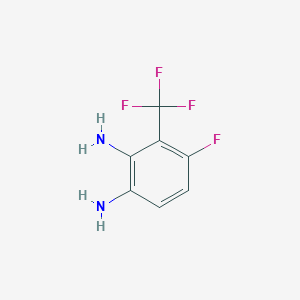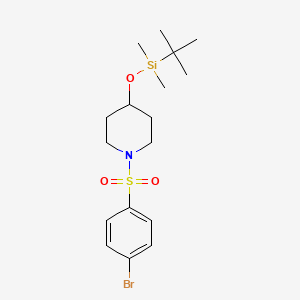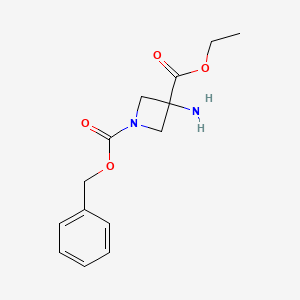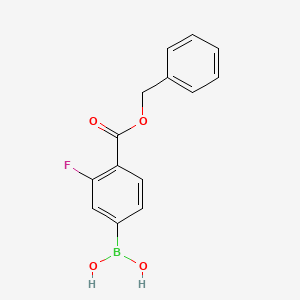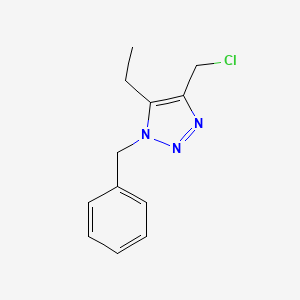
Propan-2-yl 4-hydroxy-2,2-dimethylbutanoate
説明
Propan-2-yl 4-hydroxy-2,2-dimethylbutanoate is a chemical compound with the CAS Number: 1803604-64-9 . It has a molecular weight of 174.24 . This compound is known for its versatile applications in scientific research, from organic synthesis to pharmaceutical formulations.
Molecular Structure Analysis
The IUPAC name for this compound is isopropyl 4-hydroxy-2,2-dimethylbutanoate . The InChI code for this compound is 1S/C9H18O3/c1-7(2)12-8(11)9(3,4)5-6-10/h7,10H,5-6H2,1-4H3 .Physical And Chemical Properties Analysis
Propan-2-yl 4-hydroxy-2,2-dimethylbutanoate is a liquid at room temperature . Unfortunately, the boiling point and other physical and chemical properties are not available from the web search results.科学的研究の応用
Metabolomics Biomarkers for Chemical Exposure
Propan-2-yl 4-hydroxy-2,2-dimethylbutanoate, by its structural characteristics, may have implications in metabolomics, a field that studies the unique chemical fingerprints left by specific cellular processes. For instance, a study highlighted the role of metabolomics in identifying biomarkers for Bisphenol A (BPA) exposure, showing that intermediates of metabolic pathways like glycolysis and Krebs cycle were significantly altered after exposure to similar complex chemicals (Wang et al., 2018).
Propolis in Wound Healing and Medicine
Research on propolis, a bee product, suggests its potential for medical applications, including wound healing. Polish studies have contributed significantly to understanding the antioxidant, anti-inflammatory, antimicrobial, antiapoptotic, and anticancer properties of propolis. These properties might be relevant to the pharmacological interest in compounds like Propan-2-yl 4-hydroxy-2,2-dimethylbutanoate, given its structural and chemical nature (Rojczyk et al., 2020).
Biomarker for Oxidative DNA Damage
In the field of occupational health, especially concerning exposure to nanomaterials, specific biomarkers like 8-hydroxy-2′-deoxyguanosine (8-OHdG) have been studied extensively. The compound's role in indicating oxidative stress may provide insights into the potential oxidative properties or implications of chemicals with similar reactivity or structural components, such as Propan-2-yl 4-hydroxy-2,2-dimethylbutanoate (Shekaftik & Nasirzadeh, 2021).
Propolis in Endodontics
The application of propolis in endodontics, due to its rich chemical composition and therapeutic properties, can be a point of interest for similar compounds. Research has shown that propolis could serve various purposes in endodontics, hinting at the potential multifaceted applications of chemically similar compounds (Ahangari et al., 2018).
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
特性
IUPAC Name |
propan-2-yl 4-hydroxy-2,2-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-7(2)12-8(11)9(3,4)5-6-10/h7,10H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEVQPDIKBMDRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)(C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



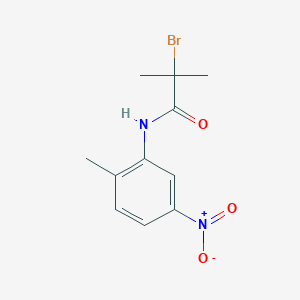
![(4R)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B1382242.png)
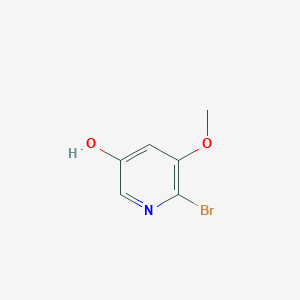
![3-(5-Methyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1382247.png)
